molecular formula C12H17N3O2S2 B2560959 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034326-66-2

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2560959
CAS No.: 2034326-66-2
M. Wt: 299.41
InChI Key: PIXPOSMXEADDLE-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a thiophene group and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the pyrazole-thiophene intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonamide group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide depends on its specific application:

    Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.

    Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, are critical to its function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Similar structure but with a phenyl group instead of a thiophene group.

    N-(2-(3,5-dimethyl-4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Similar structure but with a furan group instead of a thiophene group.

Uniqueness

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to the presence of the thiophene group, which imparts distinct electronic and steric properties compared to its phenyl and furan analogs. This uniqueness can influence its reactivity, biological activity, and suitability for specific applications.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-9-12(11-4-7-18-8-11)10(2)15(14-9)6-5-13-19(3,16)17/h4,7-8,13H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXPOSMXEADDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C)C)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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